molecular formula C17H15N5 B14143653 1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine CAS No. 146397-30-0

1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine

Cat. No.: B14143653
CAS No.: 146397-30-0
M. Wt: 289.33 g/mol
InChI Key: DNOFIMKPVZWRJA-UHFFFAOYSA-N
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Description

1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine is a compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its significant pharmacological activities, particularly in the central nervous system. The compound has a molecular formula of C17H14N4 and a molecular weight of 274.328 g/mol .

Preparation Methods

The synthesis of 1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with acetohydrazide, followed by cyclization to form the triazole ring . The reaction conditions often include solvent-free environments and mild temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine exerts its effects primarily through its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The compound’s mechanism involves modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .

Properties

CAS No.

146397-30-0

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine

InChI

InChI=1S/C17H15N5/c1-11-20-21-17-16(18)19-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)22(11)17/h2-10,16H,18H2,1H3

InChI Key

DNOFIMKPVZWRJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2N)C4=CC=CC=C4

Origin of Product

United States

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